

2,2-Dimethyl Metolazone CAS number and chemical structure

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Compound of Interest

Compound Name: 2,2-Dimethyl Metolazone

Cat. No.: B15354792

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An In-depth Technical Guide to Metolazone

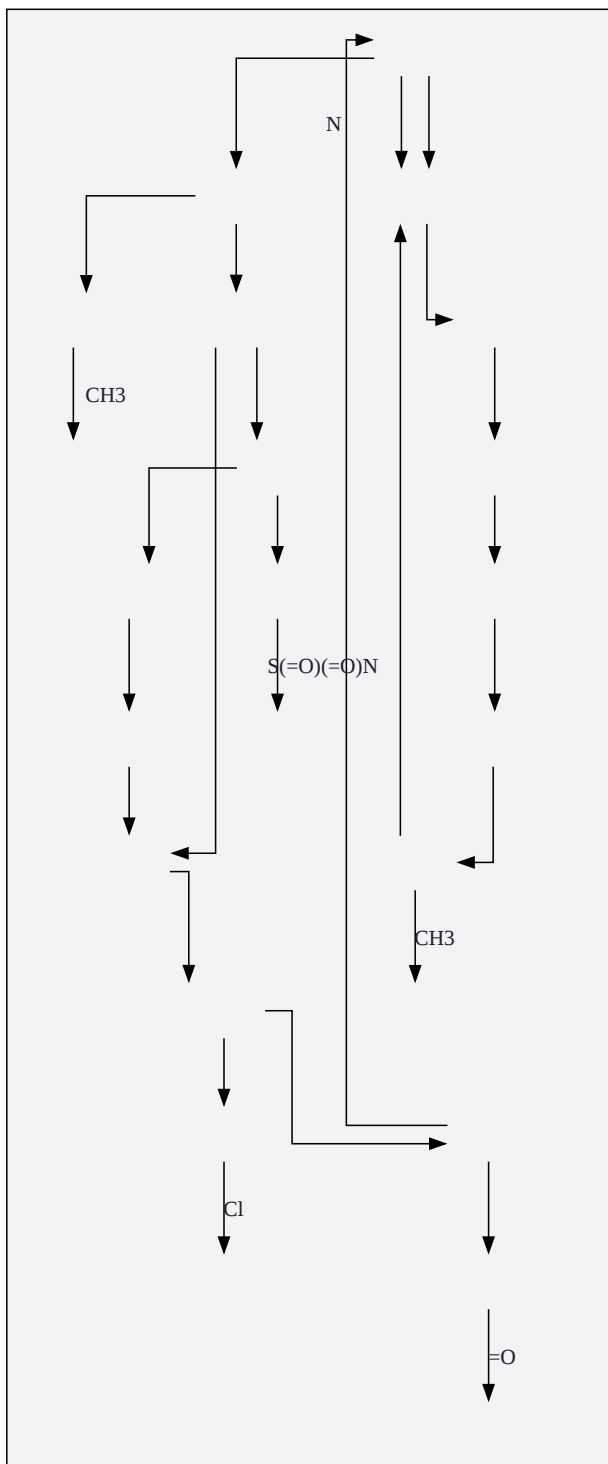
A Note on Nomenclature: This guide focuses on the well-characterized diuretic and antihypertensive agent, Metolazone. Initial searches for "**2,2-Dimethyl Metolazone**" did not yield a recognized chemical entity with that specific name in scientific literature or chemical databases. The established chemical structure of Metolazone features a single methyl group at the 2-position of the quinazoline ring. It is formally named 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.^{[1][2][3][4]} This guide will provide a comprehensive overview of the existing technical data for Metolazone.

Chemical Identity and Properties

Metolazone is a quinazoline-sulfonamide derivative that functions as a thiazide-like diuretic.^{[1][2][5]} It is primarily used in the management of hypertension and edema associated with conditions like congestive heart failure and kidney disease.^{[2][6]}

Chemical Structure:

Chemical Structure of Metolazone

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Caption: Chemical Structure of Metolazone.

Table 1: Chemical and Physical Properties of Metolazone

Property	Value	Reference
CAS Number	17560-51-9	[1][4][5][7][8][9]
Molecular Formula	C16H16ClN3O3S	[2][3][4][7]
Molecular Weight	365.83 g/mol	[2][3][4][7][9]
IUPAC Name	7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide	[1][2][3]
Melting Point	252-254 °C	[4]
Appearance	White solid	[9]
Solubility	DMSO: >5 mg/mL	[9]

Pharmacokinetics

Metolazone is administered orally and is readily absorbed from the gastrointestinal tract.[6] Its pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life, contributing to its prolonged diuretic effect.

Table 2: Pharmacokinetic Parameters of Metolazone

Parameter	Value	Reference
Bioavailability	~65%	[2]
Time to Peak Plasma Concentration (Tmax)	~1.5 hours	[6]
Protein Binding	95%	
Elimination Half-life	6 to 8 hours	[6]
Metabolism	Minimal	[2]
Excretion	Primarily in urine	[2][6]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

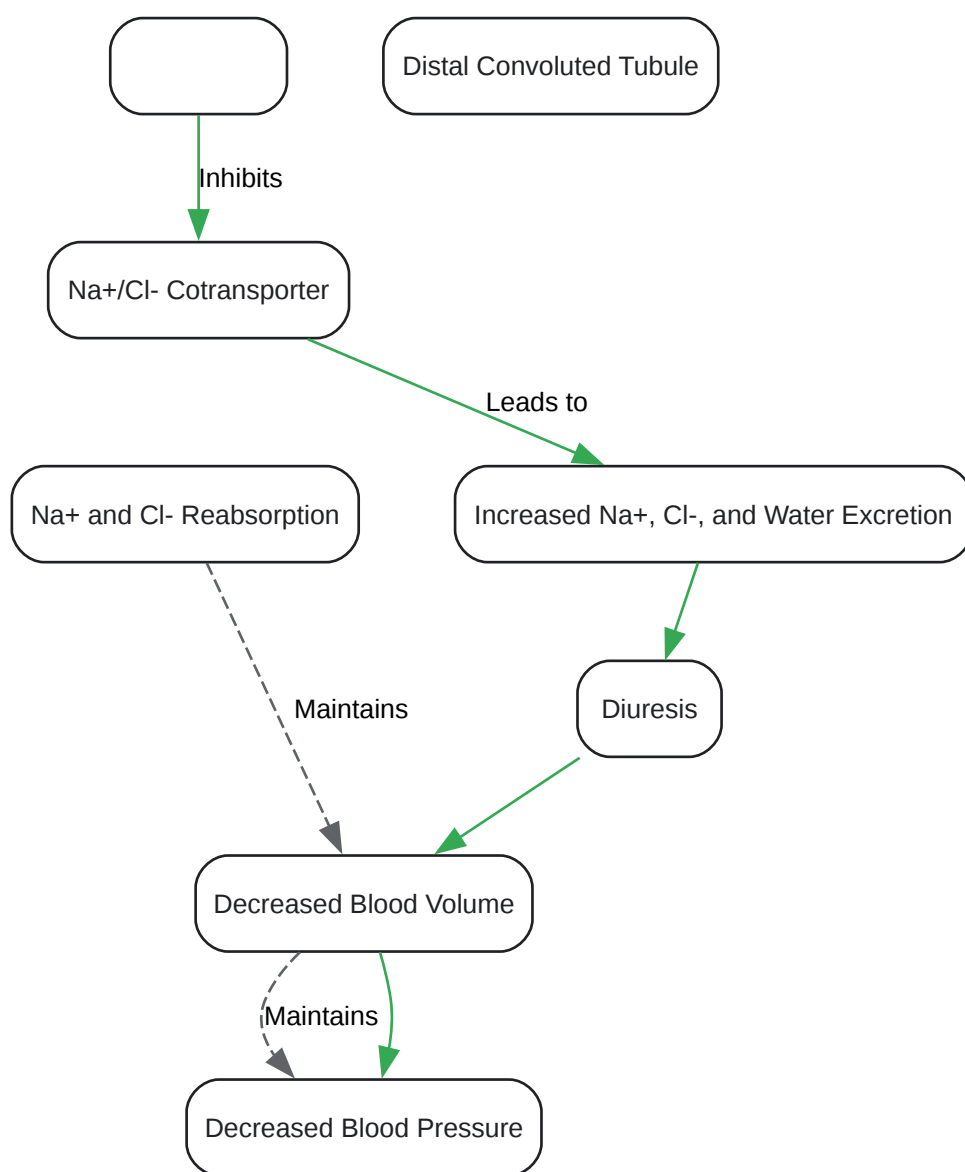
A study to determine the pharmacokinetic profile of metolazone could be designed as follows:

- **Subject Recruitment:** A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria would be recruited.
- **Drug Administration:** A single oral dose of Metolazone (e.g., 5 mg) is administered to the subjects after an overnight fast.
- **Blood Sampling:** Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.
- **Plasma Analysis:** Plasma is separated from the blood samples, and the concentration of Metolazone is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, using non-compartmental analysis.

Pharmacodynamics and Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[6] Its primary site of action is the distal convoluted tubule, with a secondary action in the proximal convoluted tubule.[1]

Signaling Pathway:



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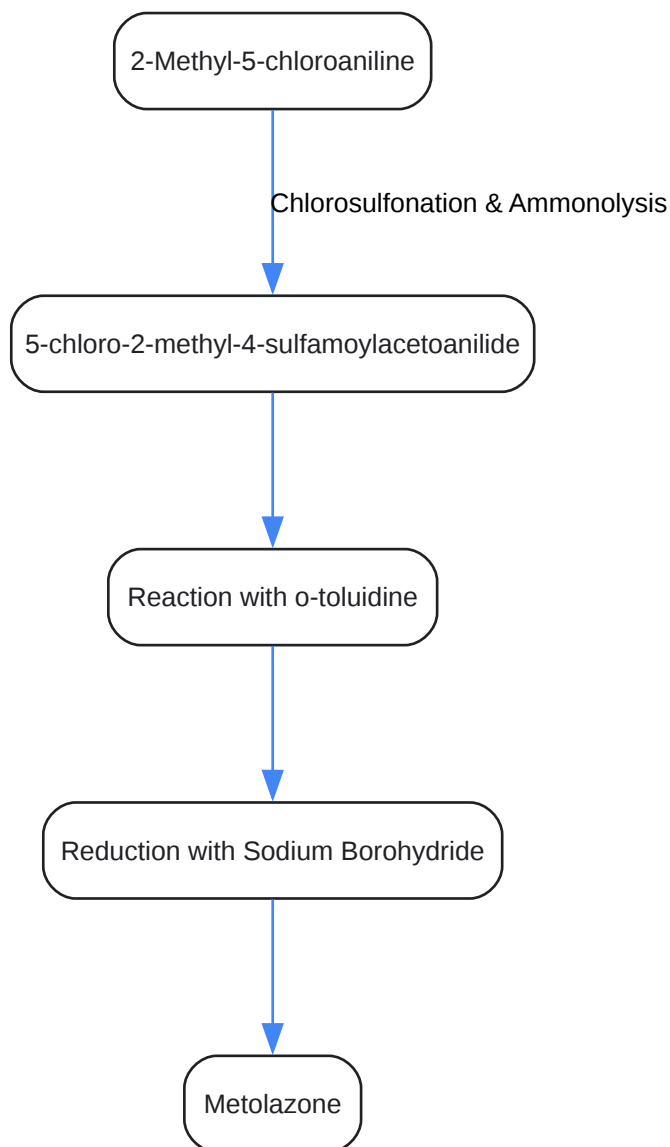
Caption: Mechanism of Action of Metolazone.

By inhibiting the Na^+/Cl^- cotransporter, Metolazone prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increased excretion of these ions, along with water, resulting in diuresis. The subsequent reduction in plasma volume contributes to its antihypertensive effect.^[1]

Synthesis

The synthesis of Metolazone can be achieved through a multi-step process. A common method involves the use of 2-methyl-5-chloroaniline as a starting material.^[10]

Experimental Workflow for Synthesis:



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Caption: Simplified Synthetic Pathway for Metolazone.

A detailed experimental protocol for one of the synthetic steps could be:

- Chlorosulfonation: 2-methyl-5-chloroaniline is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

- Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide group, yielding an intermediate compound.
- Condensation: This intermediate is subsequently reacted with o-toluidine.
- Cyclization and Reduction: The product from the previous step undergoes cyclization and is then reduced, typically with a reducing agent like sodium borohydride, to yield Metolazone.
[\[10\]](#)

Drug Interactions and Adverse Effects

Metolazone is often used in combination with other diuretics, particularly loop diuretics, to enhance its therapeutic effect, especially in cases of diuretic resistance.[\[2\]](#) However, this combination can also increase the risk of adverse effects.

Table 3: Common Drug Interactions and Adverse Effects

Category	Details	Reference
Drug Interactions	- Loop Diuretics (e.g., Furosemide): Synergistic diuretic effect. [2] - ACE Inhibitors: Increased risk of hypotension. [11] - Digoxin: Increased risk of toxicity due to hypokalemia. [11] - NSAIDs: May reduce the diuretic and antihypertensive effects.	
Adverse Effects	- Electrolyte Imbalance: Hypokalemia, hyponatremia, hypomagnesemia, hypercalcemia. - Metabolic: Hyperglycemia, hyperuricemia. - Other: Dizziness, headache, muscle cramps.	

This technical guide provides a foundational understanding of Metolazone for research, scientific, and drug development professionals. For more detailed information, consulting the referenced literature is recommended.

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